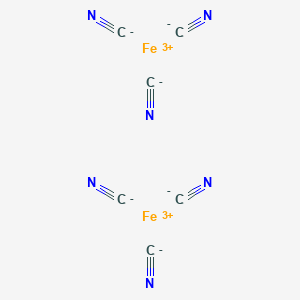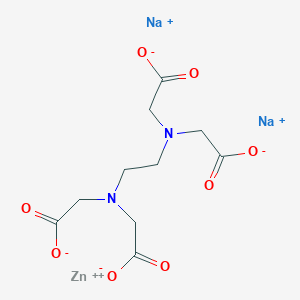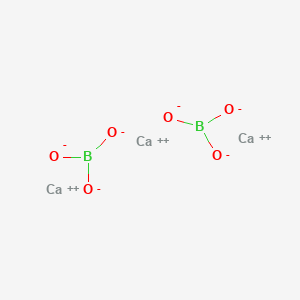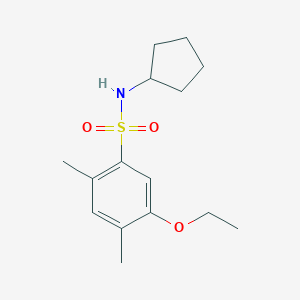
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide is a chemical compound that has been synthesized for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrase. This binding inhibits the catalytic activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide.
Effets Biochimiques Et Physiologiques
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide has been shown to have interesting biochemical and physiological effects. It has been shown to decrease intraocular pressure in animal models of glaucoma, suggesting a potential therapeutic application in this disease. It has also been shown to have anticonvulsant effects in animal models of epilepsy, suggesting a potential therapeutic application in this disease. In addition, it has been shown to have potential anticancer effects by inhibiting the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide in lab experiments is its specificity for carbonic anhydrase. This allows for the selective inhibition of this enzyme without affecting other enzymes in the body. However, a limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, suggesting that caution should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for the use of N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide in scientific research. One direction is the development of more potent and selective inhibitors of carbonic anhydrase. Another direction is the investigation of the potential therapeutic applications of this compound in diseases such as glaucoma, epilepsy, and cancer. Finally, the toxicity of this compound should be further investigated to determine its safety for use in lab experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with cyclopentylamine and ethanol. The reaction is carried out under reflux conditions and the product is obtained as a white solid after purification.
Applications De Recherche Scientifique
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide has been used in scientific research as a potential inhibitor of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition may have potential therapeutic applications in diseases such as glaucoma, epilepsy, and cancer.
Propriétés
Nom du produit |
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H23NO3S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO3S/c1-4-19-14-10-15(12(3)9-11(14)2)20(17,18)16-13-7-5-6-8-13/h9-10,13,16H,4-8H2,1-3H3 |
Clé InChI |
BKJYLGKVPCZFBS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CCCC2 |
SMILES canonique |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)



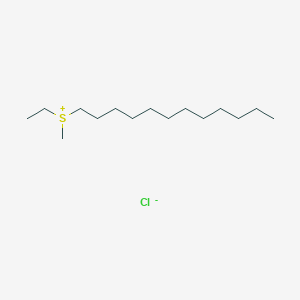




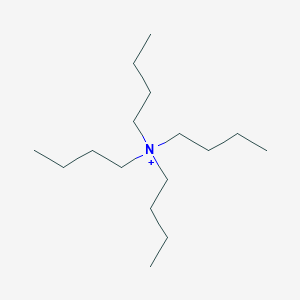
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
